2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one
CAS No.: 1934761-46-2
Cat. No.: VC3205517
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934761-46-2 |
|---|---|
| Molecular Formula | C10H17N3O |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 2-(2-aminoethyl)-6-tert-butylpyridazin-3-one |
| Standard InChI | InChI=1S/C10H17N3O/c1-10(2,3)8-4-5-9(14)13(12-8)7-6-11/h4-5H,6-7,11H2,1-3H3 |
| Standard InChI Key | YNBZUQZMQOVRPE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN(C(=O)C=C1)CCN |
| Canonical SMILES | CC(C)(C)C1=NN(C(=O)C=C1)CCN |
Introduction
2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one is a synthetic organic compound with a molecular formula of C10H17N3O and a molecular weight of 195.26 g/mol . This compound belongs to the pyridazinone class, which is known for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Biological and Pharmacological Activities
While specific biological activities of 2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one are not extensively reported, compounds within the pyridazinone class have shown potential in various therapeutic areas. These include:
-
Anti-inflammatory Activity: Pyridazinones have been studied for their ability to inhibit inflammatory pathways.
-
Antiviral Properties: Some pyridazinone derivatives have demonstrated antiviral activity against certain viruses.
-
Anticancer Effects: Research has explored the anticancer potential of pyridazinone compounds, though more studies are needed to confirm efficacy.
Research Findings and Future Directions
Given the limited specific data on 2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one, future research should focus on:
-
In Vitro and In Vivo Studies: Conducting detailed biological assays to determine the compound's pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity and understand how structural changes affect its properties.
-
Toxicity and Safety Evaluations: Assessing the compound's safety profile to ensure it is suitable for potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume